molecular formula C18H26N2O4 B12442853 methyl N-(3-phenylpropanoyl)glycylleucinate

methyl N-(3-phenylpropanoyl)glycylleucinate

Cat. No.: B12442853
M. Wt: 334.4 g/mol
InChI Key: HTZHHNGJLNGKFG-UHFFFAOYSA-N
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Description

Methyl N-(3-phenylpropanoyl)glycylleucinate is a synthetic organic compound that belongs to the class of peptides It is characterized by the presence of a phenylpropanoyl group attached to a glycylleucinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3-phenylpropanoyl)glycylleucinate typically involves the amidation of 3-phenylpropanoic acid with glycylleucine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-phenylpropanoyl)glycylleucinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl N-(3-phenylpropanoyl)glycylleucinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(3-phenylpropanoyl)glycylleucinate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpropanoyl group can interact with hydrophobic pockets in proteins, while the glycylleucinate moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Phenylpropionyl)glycine: Similar structure but lacks the leucinate moiety.

    Methyl N-(carboxymethyl)-N-(3-phenylpropanoyl)glycyl-D-histidinate: Contains a histidinate moiety instead of leucinate.

    N-methyl-N-(3-phenylpropanoyl)glycine: Similar but with a methyl group on the nitrogen atom.

Uniqueness

Methyl N-(3-phenylpropanoyl)glycylleucinate is unique due to the presence of both phenylpropanoyl and glycylleucinate moieties, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-(3-phenylpropanoylamino)acetyl]amino]pentanoate

InChI

InChI=1S/C18H26N2O4/c1-13(2)11-15(18(23)24-3)20-17(22)12-19-16(21)10-9-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

HTZHHNGJLNGKFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CNC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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